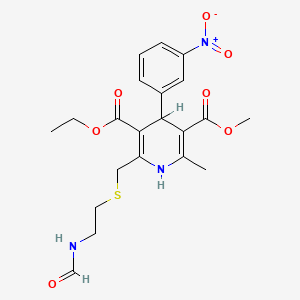
Becocalcidiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Becocalcidiol is a novel vitamin D analogue that has been investigated for its potential therapeutic applications, particularly in the treatment of psoriasis. It is known for its ability to modulate the proliferation and differentiation of keratinocytes, which are the predominant cell type in the epidermis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of becocalcidiol involves multiple steps, starting from a suitable precursor such as ergocalciferol or cholecalciferol. The process typically includes hydroxylation and subsequent chemical modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain consistency and quality. Advanced techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Becocalcidiol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are often intermediates in the synthesis of more complex derivatives or final therapeutic agents .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of vitamin D analogues.
Biology: Investigated for its effects on cellular processes such as proliferation and differentiation.
Medicine: Explored as a treatment for psoriasis and other skin disorders due to its ability to modulate keratinocyte activity.
Industry: Potential applications in the development of new therapeutic agents and skincare products.
Mechanism of Action
The mechanism of action of becocalcidiol involves its interaction with the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, this compound modulates the transcription of genes involved in cell proliferation, differentiation, and immune response. This leads to the antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation, which are beneficial in the treatment of psoriasis .
Comparison with Similar Compounds
Similar Compounds
Calcitriol: Another vitamin D analogue used in the treatment of psoriasis.
Calcipotriol: A synthetic derivative of calcitriol with similar therapeutic applications.
Tacalcitol: A vitamin D analogue used for its antiproliferative effects on keratinocytes.
Uniqueness of Becocalcidiol
This compound is unique in its ability to provide therapeutic benefits without causing hypercalcemia, a common side effect associated with other vitamin D analogues. This makes it a promising candidate for the treatment of psoriasis and other skin disorders .
Properties
| The mechanism of action of becocalcidiol in the treatment of psoriasis is accounted for by an antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation. | |
CAS No. |
524067-21-8 |
Molecular Formula |
C23H36O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-butan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C23H36O2/c1-5-15(2)19-10-11-20-18(7-6-12-23(19,20)4)9-8-17-13-21(24)16(3)22(25)14-17/h8-9,15,19-22,24-25H,3,5-7,10-14H2,1-2,4H3/b18-9+/t15-,19+,20-,21+,22+,23+/m0/s1 |
InChI Key |
QSLUXQQUPXBIHH-YHSKWIAJSA-N |
SMILES |
CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C |
Canonical SMILES |
CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |
Appearance |
Solid powder |
| 524067-21-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QRX-101; DP-006; COL-121; QRX101; DP006; COL121; QRX 101; DP 006; COL 121; Becocalcidiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)


![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)




![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)


![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

